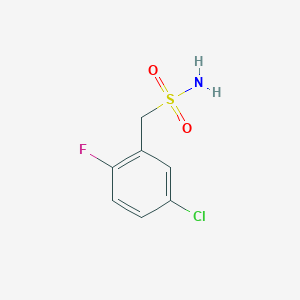

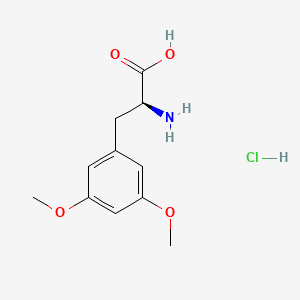

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

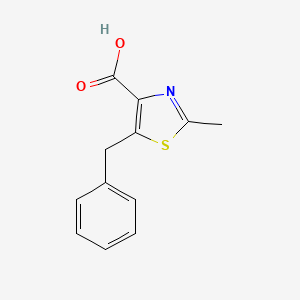

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .

Synthesis Analysis

In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular weight of 7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is 209.72 . The IUPAC name is 7-chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline .Chemical Reactions Analysis

Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .Scientific Research Applications

Synthesis of Alkaloid Precursors

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: can be used in the synthesis of various alkaloids. The C(1)-functionalization of tetrahydroisoquinolines is a key step in creating these compounds, which have a wide range of biological activities . This process often involves multicomponent reactions that enhance molecular diversity and complexity, leading to the formation of bioactive molecules.

Antineuroinflammatory Agents

The tetrahydroisoquinoline scaffold is known to function as an antineuroinflammatory agent . Derivatives of this compound could be synthesized to explore their potential in treating neuroinflammatory conditions, which is a significant area of research in medicinal chemistry.

Asymmetric Catalysis

Tetrahydroisoquinoline derivatives are also applied in asymmetric catalysis . They serve as chiral scaffolds that are crucial for the synthesis of enantiomerically pure compounds, which is an important aspect of producing pharmaceuticals with high specificity and efficacy.

Synthesis of Biologically Active Indoles

Indole derivatives, which are prevalent in natural products and drugs, can be synthesized using tetrahydroisoquinoline derivatives as starting materials . These indoles have been shown to possess vital properties for treating cancer cells, microbes, and various disorders, making them a significant focus in drug discovery.

Development of Anti-HIV Compounds

Research has been conducted on indolyl and oxochromenyl xanthenone derivatives, which include tetrahydroisoquinoline motifs, for their potential as anti-HIV agents . Molecular docking studies are performed to evaluate their effectiveness, which could lead to new treatments for HIV.

Environmental Friendly Synthesis Methods

The demand for environmentally friendly synthesis methods has led to the development of new strategies for creating tetrahydroisoquinoline derivatives . These methods aim to reduce the use of harsh conditions and toxic reagents, aligning with the principles of green chemistry.

Future Directions

properties

IUPAC Name |

7-chloro-2-ethyl-1-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-3-14-7-6-10-4-5-11(13)8-12(10)9(14)2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYRQOSNLRTEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

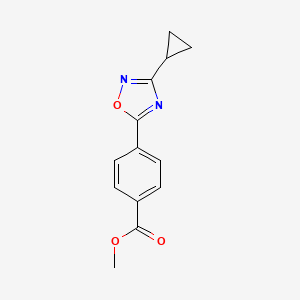

CCN1CCC2=C(C1C)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)

![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)